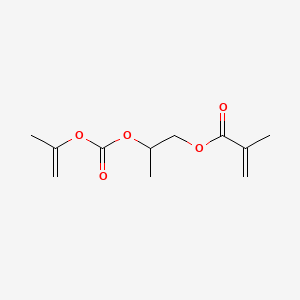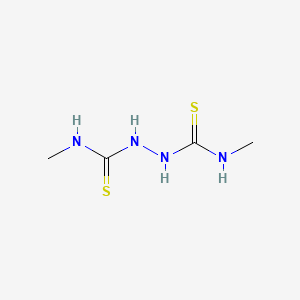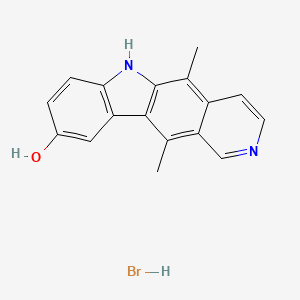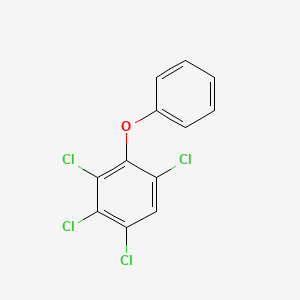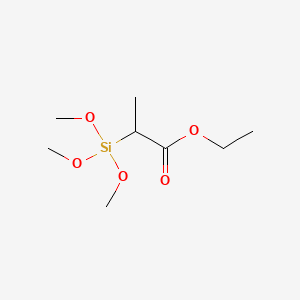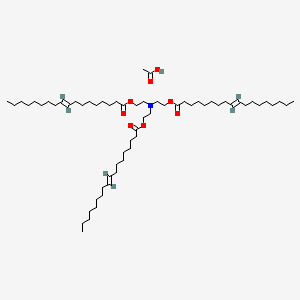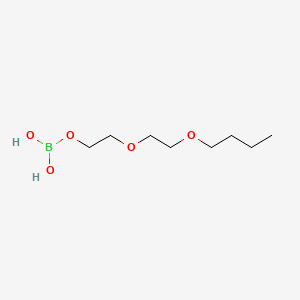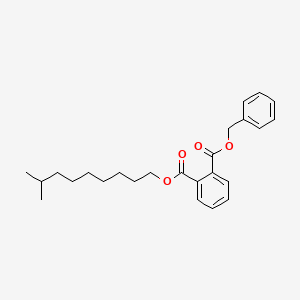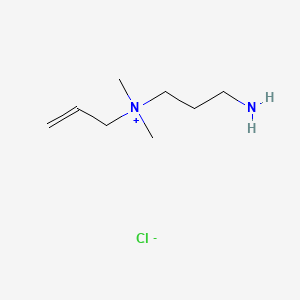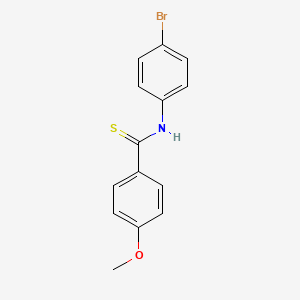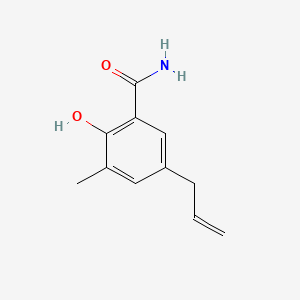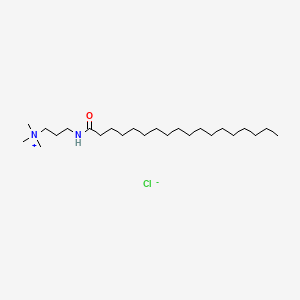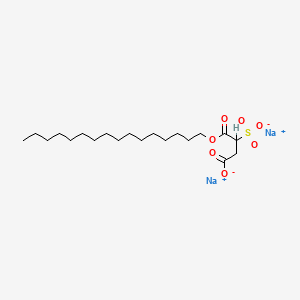
Disodium 1-hexadecyl 2-sulphonatosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 1-hexadecyl 2-sulphonatosuccinate is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of other compounds. The molecular formula of this compound is C20H36Na2O7S .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-hexadecyl 2-sulphonatosuccinate typically involves the esterification of butanedioic acid with hexadecanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under specific conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pH, and reaction time to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 1-hexadecyl 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfoxide or sulfide.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfoxides, sulfides, and substituted succinates. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
Disodium 1-hexadecyl 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture and molecular biology experiments to improve the delivery of hydrophobic molecules.
Medicine: It is used in pharmaceutical formulations to enhance the bioavailability of drugs.
Industry: The compound is utilized in the production of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of Disodium 1-hexadecyl 2-sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic molecules and enhance their interaction with aqueous environments. The molecular targets include cell membranes and other hydrophobic surfaces, where it disrupts the lipid bilayer and facilitates the transport of molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 1-octadecyl 2-sulphonatosuccinate
- Disodium 1-dodecyl 2-sulphonatosuccinate
- Disodium 1-tetradecyl 2-sulphonatosuccinate
Uniqueness
Disodium 1-hexadecyl 2-sulphonatosuccinate is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its surfactant properties and makes it more effective in various applications compared to its shorter or longer chain counterparts .
Propiedades
Número CAS |
42160-83-8 |
|---|---|
Fórmula molecular |
C20H36Na2O7S |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
disodium;4-hexadecoxy-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C20H38O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-20(23)18(17-19(21)22)28(24,25)26;;/h18H,2-17H2,1H3,(H,21,22)(H,24,25,26);;/q;2*+1/p-2 |
Clave InChI |
WSOLVYCTMKJMBJ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


